4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazoquinazolines.
Preparation Methods
The synthesis of 4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of 2-aminobenzimidazole with an appropriate aldehyde, followed by further functionalization to introduce the benzyl and dimethylaniline groups . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the benzimidazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other benzimidazoquinazolines such as benzo[4,5]imidazo[1,2-c]quinazolin-6-one and 10-carboxybenzo[4,5]imidazo[1,2-c]quinazolin-6-one . Compared to these compounds, 4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is unique due to its specific functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C29H26N4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-(5-benzyl-6H-benzimidazolo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C29H26N4/c1-31(2)23-18-16-22(17-19-23)29-32(20-21-10-4-3-5-11-21)26-14-8-6-12-24(26)28-30-25-13-7-9-15-27(25)33(28)29/h3-19,29H,20H2,1-2H3 |
InChI Key |
WCJVBQXJIKSILO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.